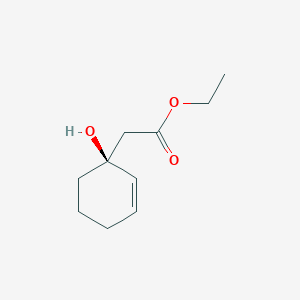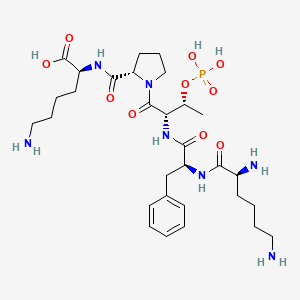
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine is a complex peptide compound composed of six amino acids: lysine, phenylalanine, threonine, proline, and two additional lysine residues. This compound is notable for its inclusion of a phosphono group attached to the threonine residue, which imparts unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid.
Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers that utilize SPPS. These machines can efficiently produce large quantities of peptides with high purity. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.
化学反应分析
Types of Reactions
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form phenylalanine derivatives.
Reduction: The peptide can be reduced to alter its structure and properties.
Substitution: The phosphono group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Phosphorus oxychloride, thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can yield phenylalanine hydroxyl derivatives, while substitution reactions involving the phosphono group can produce various phosphonate esters.
科学研究应用
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用机制
The mechanism of action of L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphono group can mimic phosphate groups in biological systems, allowing the peptide to modulate phosphorylation-dependent signaling pathways. Additionally, the peptide can bind to proteins and alter their function, leading to various biological effects.
相似化合物的比较
Similar Compounds
L-Prolyl-O-phosphono-L-tyrosyl-L-leucyl-L-lysyl-L-threonyl-L-lysyl-L-alanyl-L-alanyl-L-valyl-L-leucyl-L-leucyl-L-prolyl-L-valyl-L-leucyl-L-leucyl-L-alanyl-L-alanyl-L-proline: Another peptide with a phosphono group, used as a STAT3 inhibitor.
Poly(ɛ-L-lysine): A homopolymer of lysine with antimicrobial properties.
Uniqueness
L-Lysyl-L-phenylalanyl-O-phosphono-L-threonyl-L-prolyl-L-lysine is unique due to its specific sequence and the presence of a phosphono group, which imparts distinct chemical and biological properties. Its ability to participate in phosphorylation-dependent processes and its potential therapeutic applications set it apart from other peptides.
属性
CAS 编号 |
189827-01-8 |
|---|---|
分子式 |
C30H50N7O10P |
分子量 |
699.7 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C30H50N7O10P/c1-19(47-48(44,45)46)25(29(41)37-17-9-14-24(37)28(40)34-22(30(42)43)13-6-8-16-32)36-27(39)23(18-20-10-3-2-4-11-20)35-26(38)21(33)12-5-7-15-31/h2-4,10-11,19,21-25H,5-9,12-18,31-33H2,1H3,(H,34,40)(H,35,38)(H,36,39)(H,42,43)(H2,44,45,46)/t19-,21+,22+,23+,24+,25+/m1/s1 |
InChI 键 |
ZWFVVZTVAQKACW-GFGQVAFXSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O |
规范 SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)N)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
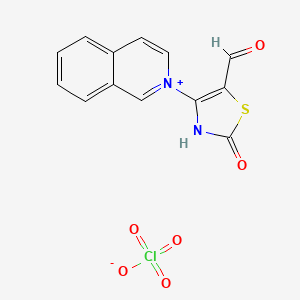
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
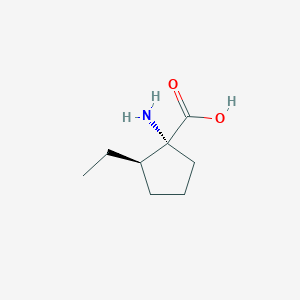
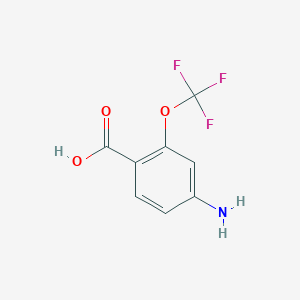
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
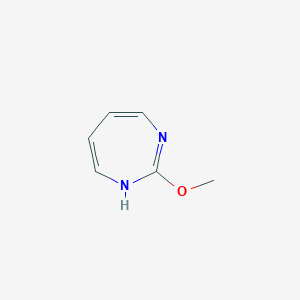
![7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene, 7,7,8,8-tetrakis(1-methylethyl)-](/img/structure/B12571013.png)
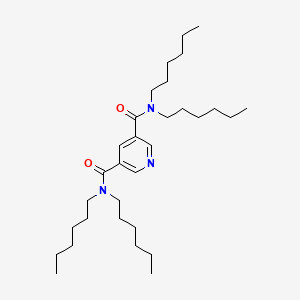
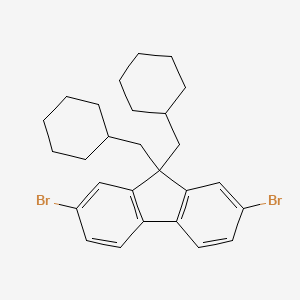
![N-[4-({[3-(Diethylamino)propyl]amino}methyl)phenyl]-3-oxobutanamide](/img/structure/B12571026.png)
